Imidazo[1,2-a]pyrazin-8-amine, 3-[1,1'-biphenyl]-2-yl-N-methyl-
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Overview
Description
3-([1,1’-biphenyl]-2-yl)-N-methylimidazo[1,2-a]pyrazin-8-amine is a complex organic compound that belongs to the class of imidazopyrazines These compounds are characterized by a fused bicyclic structure consisting of an imidazole ring and a pyrazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-([1,1’-biphenyl]-2-yl)-N-methylimidazo[1,2-a]pyrazin-8-amine typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. These methods are chosen for their efficiency in constructing the imidazopyrazine scaffold . Common reagents used in these reactions include various amines, aldehydes, and nitriles, often under catalytic conditions to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
3-([1,1’-biphenyl]-2-yl)-N-methylimidazo[1,2-a]pyrazin-8-amine undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often facilitated by the presence of halogens or other leaving groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce reduced forms of the compound .
Scientific Research Applications
3-([1,1’-biphenyl]-2-yl)-N-methylimidazo[1,2-a]pyrazin-8-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-([1,1’-biphenyl]-2-yl)-N-methylimidazo[1,2-a]pyrazin-8-amine involves its interaction with specific molecular targets. For instance, it has been shown to inhibit acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine, thereby enhancing cholinergic transmission . This interaction is facilitated by the compound’s ability to bind to both the catalytic active site and peripheral anionic site of the enzyme .
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyrimidines: These compounds share a similar fused bicyclic structure but differ in the specific ring systems and substituents.
Imidazo[1,2-a]pyridines: Another class of compounds with a fused bicyclic structure, often used in medicinal chemistry.
Uniqueness
3-([1,1’-biphenyl]-2-yl)-N-methylimidazo[1,2-a]pyrazin-8-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the biphenyl group and N-methyl substitution enhances its stability and potential interactions with biological targets .
Properties
CAS No. |
787590-80-1 |
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Molecular Formula |
C19H16N4 |
Molecular Weight |
300.4 g/mol |
IUPAC Name |
N-methyl-3-(2-phenylphenyl)imidazo[1,2-a]pyrazin-8-amine |
InChI |
InChI=1S/C19H16N4/c1-20-18-19-22-13-17(23(19)12-11-21-18)16-10-6-5-9-15(16)14-7-3-2-4-8-14/h2-13H,1H3,(H,20,21) |
InChI Key |
YMISUEBQJWYWNO-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=NC=CN2C1=NC=C2C3=CC=CC=C3C4=CC=CC=C4 |
Origin of Product |
United States |
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